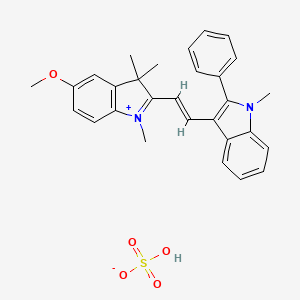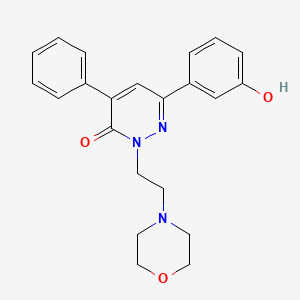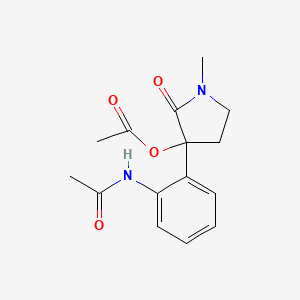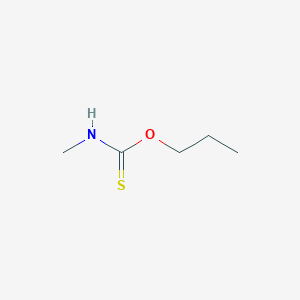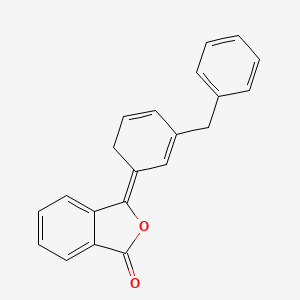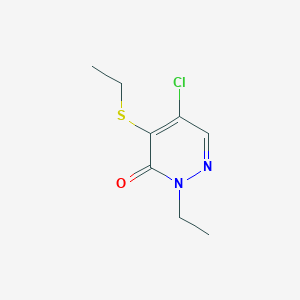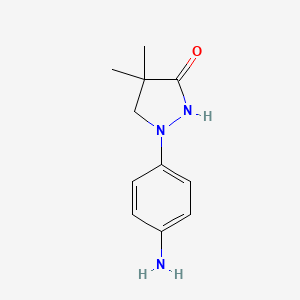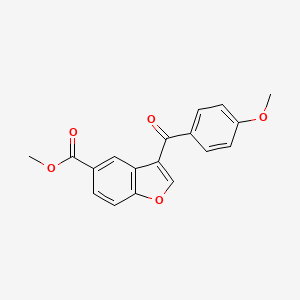
Pro-Pro-Glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Pro-Glu typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected proline is first coupled with another proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is then coupled with protected glutamic acid under similar conditions. After the coupling reactions, the protecting groups are removed to yield the final tripeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method offers high yields and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pro-Pro-Glu can undergo various chemical reactions, including:
Oxidation: The proline residues can be oxidized to form hydroxyproline.
Reduction: Reduction reactions can modify the carboxyl group of glutamic acid to form glutamate.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives, glutamate derivatives, and substituted peptides with modified functional groups .
Aplicaciones Científicas De Investigación
Pro-Pro-Glu has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: this compound is studied for its role in protein-protein interactions and its potential as a bioactive peptide.
Medicine: Research has shown that this compound and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes and as modulators of cellular processes.
Mecanismo De Acción
The mechanism of action of Pro-Pro-Glu involves its interaction with specific molecular targets, such as enzymes and receptors. The proline residues contribute to the peptide’s conformational stability, while the glutamic acid residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Pro-Glu: A tripeptide with glycine instead of the second proline.
Pro-Pro-Gly: A tripeptide with glycine instead of glutamic acid.
Uniqueness
Pro-Pro-Glu is unique due to the presence of two proline residues, which impart rigidity and stability to the peptide structure. This rigidity can influence the peptide’s interaction with other molecules and its overall biological activity. Additionally, the glutamic acid residue provides opportunities for further chemical modifications and interactions .
Propiedades
Fórmula molecular |
C15H23N3O6 |
|---|---|
Peso molecular |
341.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H23N3O6/c19-12(20)6-5-10(15(23)24)17-13(21)11-4-2-8-18(11)14(22)9-3-1-7-16-9/h9-11,16H,1-8H2,(H,17,21)(H,19,20)(H,23,24)/t9-,10-,11-/m0/s1 |
Clave InChI |
RFWXYTJSVDUBBZ-DCAQKATOSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
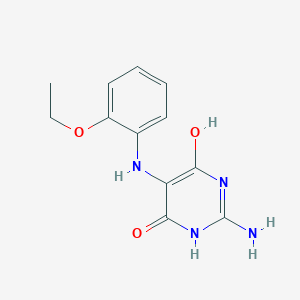
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)
![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)


